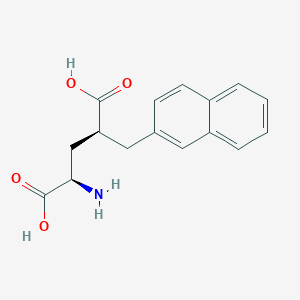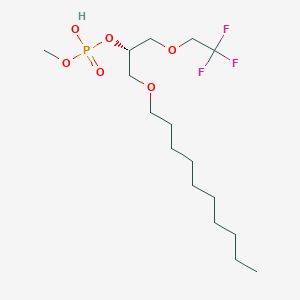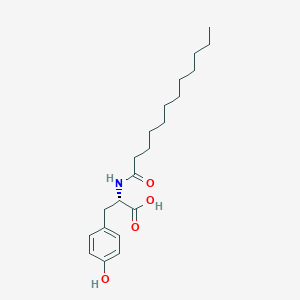
(4S)-4-(2-Naphthylmethyl)-D-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-(2-NAPHTHYLMETHYL)-D-GLUTAMIC ACID is a chiral derivative of glutamic acid, where the 4th carbon is substituted with a 2-naphthylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-(2-NAPHTHYLMETHYL)-D-GLUTAMIC ACID typically involves the protection of the amino and carboxyl groups of glutamic acid, followed by the introduction of the 2-naphthylmethyl group at the 4th carbon. The protected intermediate is then deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions: (4S)-4-(2-NAPHTHYLMETHYL)-D-GLUTAMIC ACID can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The naphthyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted naphthyl derivatives.
Scientific Research Applications
(4S)-4-(2-NAPHTHYLMETHYL)-D-GLUTAMIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-4-(2-NAPHTHYLMETHYL)-D-GLUTAMIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
(2S,4R)-GAMMA-(2-NAPHTHYLMETHYL)-GLUTAMIC ACID: A stereoisomer with different spatial arrangement of the substituents.
2-NAPHTHYLMETHYL ETHER: A compound with a similar naphthyl group but different functional groups.
Naphthalene-substituted aromatic esters: Compounds with naphthalene groups attached to aromatic esters.
Uniqueness: (4S)-4-(2-NAPHTHYLMETHYL)-D-GLUTAMIC ACID is unique due to its specific chiral configuration and the presence of both the naphthyl and glutamic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C16H17NO4 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
(2R,4S)-2-amino-4-(naphthalen-2-ylmethyl)pentanedioic acid |
InChI |
InChI=1S/C16H17NO4/c17-14(16(20)21)9-13(15(18)19)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13-14H,8-9,17H2,(H,18,19)(H,20,21)/t13-,14+/m0/s1 |
InChI Key |
YDWIUFASTTZKNI-UONOGXRCSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C[C@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(6-Oxo-1,6-Dihydropyridin-3-Yl)methyl]amino}-N-[4-Propyl-3-(Trifluoromethyl)phenyl]benzamide](/img/structure/B10757254.png)


![N-Methyl-1-[4-(9h-Purin-6-Yl)phenyl]methanamine](/img/structure/B10757267.png)
![4-({[4-(3-Methylbenzoyl)pyridin-2-Yl]amino}methyl)benzenecarboximidamide](/img/structure/B10757272.png)
![(4r,5r)-5-Amino-1-[2-(1,3-Benzodioxol-5-Yl)ethyl]-4-(2,4,5-Trifluorophenyl)piperidin-2-One](/img/structure/B10757274.png)
![N-[(1s)-2-Amino-1-Phenylethyl]-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)thiophene-2-Carboxamide](/img/structure/B10757275.png)
![(2R)-2-{[4-(benzylamino)-8-(1-methylethyl)pyrazolo[1,5-a][1,3,5]triazin-2-yl]amino}butan-1-ol](/img/structure/B10757282.png)
![O-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)ethyl] (4-Iodophenyl)thiocarbamate](/img/structure/B10757285.png)


![(1s,3r,4s,5s,7s)-4-{[2-(4-Methoxyphenoxy)-2-Methylpropanoyl]amino}adamantane-1-Carboxamide](/img/structure/B10757303.png)
![6,7,8,9-Tetrahydro-4-hydroxy-3-(1-phenylpropyl)cyclohepta[b]pyran-2-one](/img/structure/B10757311.png)
![6-Amino-4-(2-phenylethyl)-1,7-dihydro-8H-imidazo[4,5-G]quinazolin-8-one](/img/structure/B10757317.png)
